molecular formula C11H11BrN2O B2586109 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 1501832-57-0

7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

Cat. No.: B2586109
CAS No.: 1501832-57-0
M. Wt: 267.126
InChI Key: QGRSOFAQUPTDGO-UHFFFAOYSA-N
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Description

7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound that contains a pyrroloquinoxaline core structure with a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one typically involves the following steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or molecular targets such as kinases or transcription factors.

    Anti-inflammatory Activity: The compound may reduce inflammation by modulating the activity of inflammatory mediators or cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. The presence of the bromine atom at the 7th position may enhance its ability to participate in certain chemical reactions or interact with biological targets.

Properties

IUPAC Name

7-bromo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h3-4,6,10H,1-2,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRSOFAQUPTDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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